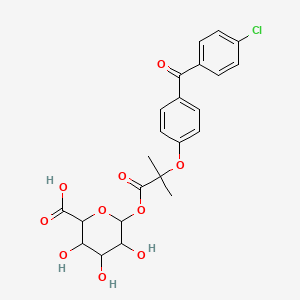

6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

CAS No.:

Cat. No.: VC16542833

Molecular Formula: C23H23ClO10

Molecular Weight: 494.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H23ClO10 |

|---|---|

| Molecular Weight | 494.9 g/mol |

| IUPAC Name | 6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30) |

| Standard InChI Key | BHOJZVSZYFTIOZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named 6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, reflecting its IUPAC nomenclature. It is interchangeably referred to as fenofibric acid acyl-β-D-glucuronide in pharmacological contexts, emphasizing its role as a phase II metabolite of fenofibric acid .

Molecular and Structural Properties

The molecular structure comprises three distinct regions:

-

Fenofibric acid moiety: A 4-(4-chlorobenzoyl)phenoxy group linked to a 2-methylpropanoyl chain.

-

Glucuronic acid unit: A tetrahydro-2H-pyran ring substituted with hydroxyl and carboxylic acid groups.

-

Ester linkage: Connects the fenofibric acid and glucuronic acid components at the 6-position of the pyran ring .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Registry Number | 60318-63-0 |

| Molecular Formula | C₂₃H₂₃ClO₁₀ |

| Molecular Weight | 494.88 g/mol |

| Solubility | Soluble in DMSO, methanol |

| Storage Conditions | -80°C (6 months), -20°C (1 month) |

The ester bond confers stability under physiological conditions, while the glucuronic acid moiety enhances water solubility for renal excretion .

Pharmacokinetic and Metabolic Profile

Biotransformation Pathways

Fenofibrate, a prodrug, undergoes hydrolysis in the liver to form fenofibric acid, which is subsequently conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes—primarily UGT1A1 and UGT1A3. This conjugation produces the title compound, facilitating its elimination through urinary excretion (60%) and fecal routes .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 60% (fenofibrate as prodrug) |

| Tₘₐₓ (Fenofibrate) | 3.5 hours |

| Half-life (Fenofibric Acid) | 20 hours |

| Excretion | Urine (glucuronides), Feces |

Therapeutic Applications and Clinical Relevance

Role in Dyslipidemia Management

Fenofibric acid acyl-β-D-glucuronide is integral to fenofibrate’s efficacy in reducing triglycerides (30–50%) and LDL-C (10–15%), while increasing HDL-C (5–20%). Fixed-dose combinations with statins (e.g., atorvastatin) demonstrate superior triglyceride-lowering effects compared to monotherapies, particularly in patients with mixed dyslipidemia .

Cardiovascular Risk Reduction

By modulating peroxisome proliferator-activated receptor alpha (PPAR-α), fenofibric acid enhances fatty acid oxidation and lipoprotein lipase activity. Epidemiological studies correlate these mechanisms with reduced atherosclerotic cardiovascular disease (ASCVD) risk in high-risk cohorts .

Synthesis and Analytical Characterization

Chemical Synthesis

The compound is synthesized via enzymatic glucuronidation of fenofibric acid using recombinant UGT isoforms. Alternatively, chemical methods involve protecting-group strategies to form the ester linkage between fenofibric acid and glucuronic acid .

Analytical Methods

-

HPLC-MS/MS: Quantifies plasma concentrations with a lower limit of detection (LLOD) of 0.1 ng/mL.

-

NMR Spectroscopy: Confirms structural integrity, particularly the β-configuration of the glucuronide bond .

| Condition | Stability Duration |

|---|---|

| -80°C | 6 months |

| -20°C | 1 month |

| Room Temperature | Limited stability; avoid prolonged exposure |

Repeated freeze-thaw cycles degrade the compound; aliquoting in single-use vials is recommended .

Regulatory Status

| Region | Market Share (%) |

|---|---|

| North America | 38% |

| Europe | 32% |

| Asia-Pacific | 25% |

| Rest of World | 5% |

Future Directions and Research Opportunities

Mechanistic Studies

Ongoing research explores the compound’s role in non-alcoholic fatty liver disease (NAFLD) and its potential anti-inflammatory effects via PPAR-α modulation. Preclinical models suggest benefits in reducing hepatic steatosis and fibrosis .

Novel Formulations

Encapsulation in lipid nanoparticles aims to enhance bioavailability and target specificity, addressing limitations in current fenofibrate therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume